molecular formula C12H8BrClO3S B3056837 (4-Chlorophenyl) 4-bromobenzenesulfonate CAS No. 7463-24-3

(4-Chlorophenyl) 4-bromobenzenesulfonate

Cat. No. B3056837
CAS RN: 7463-24-3
M. Wt: 347.61 g/mol
InChI Key: MFFKBANEBMPBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chlorophenyl) 4-bromobenzenesulfonate” is an organic compound . It is used for laboratory purposes .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves multi-step processes . These processes involve the use of N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases .


Chemical Reactions Analysis

“this compound” and its derivatives find application in synthesis and catalysis. They are used in palladium-catalyzed intramolecular direct arylation of 2-bromobenzenesulfonic acid derivatives.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various chemical databases .

Scientific Research Applications

Photooxidation in Environmental Chemistry

4-Chlorophenyl 4-bromobenzenesulfonate derivatives are utilized in environmental chemistry, particularly in studies involving photooxidation processes. Miller and Crosby (1983) investigated the photooxidation of 4-chloroaniline, which shares a similar structural motif with 4-chlorophenyl 4-bromobenzenesulfonate. Their study highlighted the formation of chloronitrobenzenes and chloronitrosobenzenes under specific irradiation conditions, demonstrating the compound's potential role in environmental remediation and pollution studies (Miller & Crosby, 1983).

Chemical Synthesis and Reaction Studies

In the field of chemical synthesis, such compounds are used in understanding reaction mechanisms and developing new synthetic pathways. For example, Roberts and Lee (1951) explored the solvolysis of norbornyl derivatives, which could include the 4-bromobenzenesulfonate group, to understand carbonium ion intermediates (Roberts & Lee, 1951). Similarly, Cho et al. (2003) used derivatives of 4-bromobenzenesulfonate in Suzuki-Miyaura reactions, showcasing their utility in cross-coupling reactions (Cho et al., 2003).

Advanced Materials and Organometallic Chemistry

In the realm of advanced materials and organometallic chemistry, such compounds are important for the synthesis and characterization of novel coordination polymers and organometallic structures. Deng et al. (2011) studied organosilver(I) coordination polymers constructed from benzenesulfonic acids, including chlorobenzenesulfonates, revealing insights into their structural and electronic properties (Deng et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, these compounds are utilized to understand noncovalent interactions and molecular assembly. Andleeb et al. (2018) investigated the role of halogen bonding and π-π interactions in the assembly of arylsulfonates, where chlorobenzenesulfonate derivatives were key components (Andleeb et al., 2018).

Halogen Bonding in Crystal Engineering

Research on halogen bonding, especially involving chloro and bromo substituents, is prominent in crystal engineering and design. Studies like those by Pigge, Vangala, and Swenson (2006) on halotriaroylbenzenes highlight the importance of X...O=C and X...X interactions in determining molecular structures (Pigge, Vangala, & Swenson, 2006).

Safety and Hazards

“(4-Chlorophenyl) 4-bromobenzenesulfonate” is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It is recommended to handle it with care, using protective clothing and eye protection .

properties

IUPAC Name

(4-chlorophenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO3S/c13-9-1-7-12(8-2-9)18(15,16)17-11-5-3-10(14)4-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFKBANEBMPBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966462
Record name 4-Chlorophenyl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7463-24-3, 5210-50-4
Record name NSC404331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorophenyl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl) 4-bromobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl) 4-bromobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
(4-Chlorophenyl) 4-bromobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
(4-Chlorophenyl) 4-bromobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(4-Chlorophenyl) 4-bromobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(4-Chlorophenyl) 4-bromobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.